molecular formula C8H9ClN2O B2991887 3-chloro-N-(pyridin-2-yl)propanamide CAS No. 128456-13-3

3-chloro-N-(pyridin-2-yl)propanamide

Cat. No.: B2991887
CAS No.: 128456-13-3
M. Wt: 184.62
InChI Key: FDYLLPDWPNJJFT-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-2-yl)propanamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of propanamide, where a chlorine atom is attached to the third carbon and a pyridin-2-yl group is attached to the nitrogen atom

Scientific Research Applications

3-chloro-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-2-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxyphenyl group instead of a pyridin-2-yl group.

    3-chloro-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridinyl group attached at the third position.

    3-chloro-N-(pyridin-4-yl)propanamide: Similar structure but with the pyridinyl group attached at the fourth position.

Uniqueness

3-chloro-N-(pyridin-2-yl)propanamide is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and binding properties. This positioning can enhance its potential as a building block in organic synthesis and its interactions with biological targets.

Properties

IUPAC Name

3-chloro-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLLPDWPNJJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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